molecular formula C6H3BrINO2 B1390505 1-Bromo-3-iodo-5-nitrobenzene CAS No. 861601-15-2

1-Bromo-3-iodo-5-nitrobenzene

Cat. No.: B1390505
CAS No.: 861601-15-2
M. Wt: 327.9 g/mol
InChI Key: KHHGBDKCMRQYQX-UHFFFAOYSA-N
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Description

1-Bromo-3-iodo-5-nitrobenzene is an organic compound with the molecular formula C6H3BrINO2. It is a halogenated nitrobenzene derivative, characterized by the presence of bromine, iodine, and nitro groups attached to a benzene ring. This compound is of significant interest in various fields of research and industry due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-iodo-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the bromination of 1-iodo-3-nitrobenzene using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is typically carried out under controlled temperature conditions to ensure selective substitution .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity. The process generally includes steps like bromination, purification through recrystallization, and quality control measures to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-iodo-5-nitrobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Bromination: Bromine (Br2) in the presence of a catalyst like FeBr3.

    Reduction: Tin (Sn) and hydrochloric acid (HCl) or hydrogen gas (H2) with a palladium catalyst.

Major Products:

Scientific Research Applications

1-Bromo-3-iodo-5-nitrobenzene is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-bromo-3-iodo-5-nitrobenzene in chemical reactions typically involves electrophilic aromatic substitution. The presence of electron-withdrawing groups like nitro enhances the reactivity of the benzene ring towards electrophiles. The reaction proceeds through the formation of a positively charged benzenonium intermediate, followed by the removal of a proton to restore aromaticity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-bromo-3-iodo-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrINO2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHGBDKCMRQYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670340
Record name 1-Bromo-3-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861601-15-2
Record name 1-Bromo-3-iodo-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-bromo-2-iodo-6-nitroaniline (5 g, 0.0145 mol) was added in portions to stirred concentrated sulfuric acid (60 ml) keeping the temperature at 0-5° C. After stirring in the cold for 1 h, sodium nitrite (2.3 g, 0.0326 mol) was added and the reaction mixture stirred in the cold for a further 2 h. The reaction mixture was then poured into ice (250 ml). The resultant mixture was added, in portions, to a boiling solution of copper (II) sulfate (0.36 g, 0.00145 mol) in ethanol (150 ml) and boiled for a further 2 h. The reaction mixture was cooled to ambient temperature and extracted with ethyl acetate (300 ml) which was washed with saturated sodium hydrogen carbonate solution (250 ml) and dried (MgSO4). The solvent was removed in vacuo to give 3-Bromo-5-iodonitrobenzene as a yellow solid (4.21 g, 88%) which was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
2.3 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
250 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
0.36 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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